molecular formula C12H17N3O B2419693 N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide CAS No. 1019374-32-3

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide

Cat. No.: B2419693
CAS No.: 1019374-32-3
M. Wt: 219.288
InChI Key: PEIWRUJHPWMHLY-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C12H17N3O and a molecular weight of 219.288. It is structurally characterized by a piperidine ring substituted with a pyridin-2-yl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with pyridine carboxylic acids under specific conditions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution with Pyridine: The piperidine ring is then substituted with a pyridin-2-yl group using nucleophilic substitution reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly cannabinoid receptors.

    Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide involves its interaction with cannabinoid receptors in the brain. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in psychoactive effects. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Comparison with Similar Compounds

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide can be compared with other synthetic cannabinoids such as:

    JWH-018: Another synthetic cannabinoid with similar psychoactive effects but different structural features.

    AB-FUBINACA: Known for its high potency and affinity for cannabinoid receptors.

    AM-2201: Structurally similar but with different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and potency.

Properties

IUPAC Name

N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15(11-6-2-3-8-14-11)12(16)10-5-4-7-13-9-10/h2-3,6,8,10,13H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIWRUJHPWMHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019374-32-3
Record name N-methyl-N-(pyridin-2-yl)piperidine-3-carboxamide
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